Vasicina

Descripción general

Descripción

El derivado de alcaloide de quinazolina 1 es un miembro de la familia de la quinazolina, que es conocida por sus diversas actividades biológicas. Los compuestos de quinazolina son compuestos orgánicos aromáticos heterocíclicos que consisten en un anillo de benceno fusionado a un anillo de pirimidina. Estos compuestos han sido ampliamente estudiados debido a sus posibles aplicaciones terapéuticas, incluyendo propiedades anticancerígenas, antibacterianas, antifúngicas y antiinflamatorias .

Aplicaciones Científicas De Investigación

El derivado de alcaloide de quinazolina 1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.

Biología: Estudiado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.

Medicina: Investigado por sus propiedades anticancerígenas, antibacterianas, antifúngicas y antiinflamatorias.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción del derivado de alcaloide de quinazolina 1 involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. Puede inhibir la actividad de ciertas enzimas, lo que lleva a la interrupción de los procesos celulares esenciales para la supervivencia y proliferación de las células cancerosas. Además, puede unirse a los receptores en la superficie de las células bacterianas, interfiriendo con su capacidad de reproducirse y causar infección .

Compuestos similares:

Quinazolinona: Conocido por sus propiedades sedantes y anticonvulsivas.

Vasicina: Un alcaloide con efectos broncodilatadores y estimulantes respiratorios.

Deoxivasicinona: Exhibe actividades antimaláricas y antibacterianas.

Singularidad: El derivado de alcaloide de quinazolina 1 destaca por su amplio espectro de actividades biológicas y su potencial para la modificación para mejorar sus propiedades terapéuticas. Su capacidad para sufrir varias reacciones químicas lo convierte en un compuesto versátil para el desarrollo de fármacos .

Análisis Bioquímico

Biochemical Properties

Vasicine interacts with various enzymes and proteins. It has been studied in combination with the related alkaloid vasicinone . Both the alkaloids in combination showed pronounced bronchodilatory activity in vivo and in vitro . They are also respiratory stimulants .

Cellular Effects

Vasicine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Vasicine has a cardiac–depressant effect, while vasicinone is a weak cardiac stimulant .

Molecular Mechanism

At the molecular level, Vasicine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vasicine change over time. It has been observed that Vasicine remains subtle in cell cultures of A. vasica .

Dosage Effects in Animal Models

The effects of Vasicine vary with different dosages in animal models . Detailed studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

The metabolic pathway of Vasicine in vivo and in vitro mainly involves monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . The main metabolic soft spots in the chemical structure of Vasicine were the 3-hydroxyl group and the C-9 site .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del derivado de alcaloide de quinazolina 1 típicamente involucra la reacción del ácido antranílico con formamida en condiciones ácidas para formar el núcleo de quinazolina. Este núcleo puede luego ser modificado a través de varias reacciones químicas para introducir diferentes grupos funcionales, mejorando su actividad biológica .

Métodos de producción industrial: La producción industrial de derivados de quinazolina a menudo emplea la síntesis asistida por microondas, reacciones mediadas por metales y catálisis de transferencia de fase para lograr altos rendimientos y pureza. Estos métodos son preferidos debido a su eficiencia y escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El derivado de alcaloide de quinazolina 1 sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción típicamente involucra el uso de agentes oxidantes como peróxido de hidrógeno o permanganato de potasio para introducir grupos funcionales que contienen oxígeno.

Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan para reducir los derivados de quinazolina, a menudo convirtiendo los grupos nitro en aminas.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Derivados halogenados de quinazolina, nucleófilos, electrófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinazolina sustituidos con actividades biológicas mejoradas .

Comparación Con Compuestos Similares

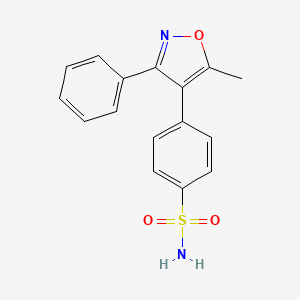

Quinazolinone: Known for its sedative and anticonvulsant properties.

Vasicine: An alkaloid with bronchodilator and respiratory stimulant effects.

Deoxyvasicinone: Exhibits antimalarial and antibacterial activities.

Uniqueness: Quinazoline alkaloid derivative 1 stands out due to its broad spectrum of biological activities and its potential for modification to enhance its therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile compound for drug development .

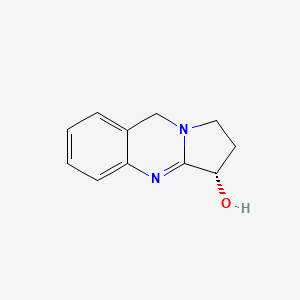

Propiedades

Número CAS |

6159-55-3 |

|---|---|

Fórmula molecular |

C11H12N2O |

Peso molecular |

188.23 g/mol |

Nombre IUPAC |

(3R)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol |

InChI |

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2/t10-/m1/s1 |

Clave InChI |

YIICVSCAKJMMDJ-SNVBAGLBSA-N |

SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O |

SMILES isomérico |

C1CN2CC3=CC=CC=C3N=C2[C@@H]1O |

SMILES canónico |

C1CN2CC3=CC=CC=C3N=C2C1O |

Apariencia |

Solid powder |

Key on ui other cas no. |

6159-55-3 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

peganine peganine hydrochloride dihydrate vasicine vasicine hydrochloride, (R)-isomer vasicine monohydrochloride, (R)-isomer vasicine, (+-)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

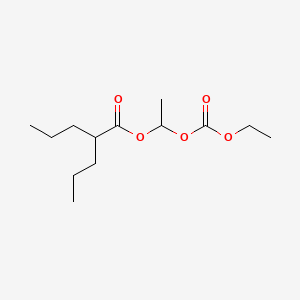

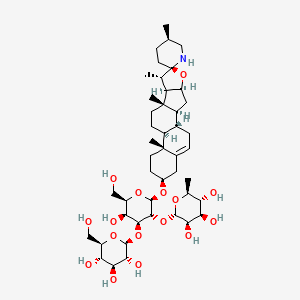

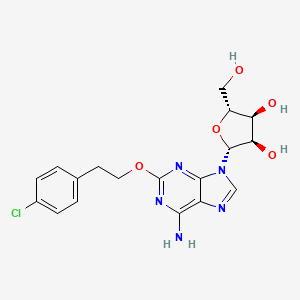

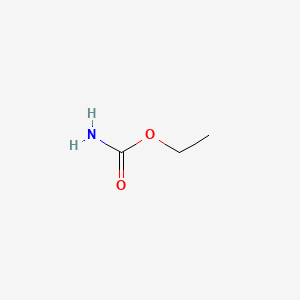

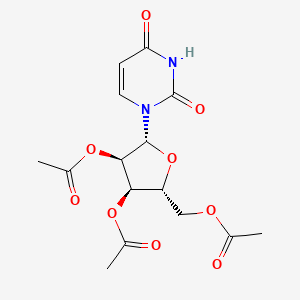

Feasible Synthetic Routes

Q1: How does Vasicine's interaction with these targets translate to its observed effects in biological systems?

A1: The interaction of Vasicine with its molecular targets elicits a cascade of downstream effects, leading to its therapeutic benefits:

- Bronchodilation: By inhibiting AChE, Vasicine increases acetylcholine levels, promoting smooth muscle relaxation in the airways, thus contributing to its bronchodilatory effects. []

- Anti-inflammatory Action: Vasicine's ability to inhibit inflammatory mediators and enzymes like p38 MAPK contributes to its anti-inflammatory properties, potentially beneficial in conditions like asthma and bronchitis. []

- Cognitive Enhancement: AChE inhibition by Vasicine, leading to elevated acetylcholine levels, is also implicated in its potential cognitive-enhancing effects, particularly in neurodegenerative diseases like Alzheimer's disease. []

Q2: What is the molecular formula and weight of Vasicine?

A2: The molecular formula of Vasicine is C11H12N2O, and its molecular weight is 188.23 g/mol.

Q3: Are there any specific spectroscopic data available for Vasicine identification?

A3: Yes, researchers commonly utilize various spectroscopic techniques to identify and characterize Vasicine: * UV-Vis Spectroscopy: Vasicine typically exhibits a characteristic UV absorbance maximum around 280 nm. [] * FTIR Spectroscopy: FTIR analysis helps identify functional groups in Vasicine, such as C=O, C-N, and N-H stretching vibrations. [, , ] * NMR Spectroscopy: Both 1H NMR and 13C NMR spectroscopy provide detailed structural information about Vasicine, including the arrangement of protons and carbons in its molecule. [, ] * Mass Spectrometry: This technique helps determine the molecular weight of Vasicine and its fragmentation pattern, further aiding in its identification. [, , , ]

Q4: Has computational chemistry been employed in Vasicine research?

A4: Yes, computational techniques like molecular docking have been used to study the interaction of Vasicine with potential target proteins. For example, a study investigated the binding affinity of Vasicine to the Thromboxane A2 receptor (TXA2R) to explore its potential for treating thrombocytopenia in dengue complications. [] Another study used in-silico approaches to identify potential anti-mycobacterial targets of Vasicine and its derivatives. []

Q5: How do structural modifications of Vasicine affect its activity?

A5: While limited information is available on specific SAR studies for Vasicine, research suggests that the presence and position of functional groups significantly influence its biological activity. For example: * Oxidation: Vasicine, with a saturated pyrimidine ring, exhibits stronger cholinesterase inhibitory activity compared to its oxidized counterpart, Vasicinone. [] * Hydroxylation: Introduction of hydroxyl groups can alter Vasicine's metabolism and potentially influence its activity and pharmacokinetic properties. []

Q6: What are some strategies employed to improve the stability and bioavailability of Vasicine in formulations?

A6: Researchers have explored several strategies to enhance the stability and bioavailability of Vasicine: * Microencapsulation: Encapsulating Vasicine with polymers like gum acacia or maltodextrin using spray-drying techniques has demonstrated improved stability, controlled release, and potentially enhanced bioavailability. [, ] * Complex Salt Formation: Forming complex salts of Vasicine with zinc chloride during extraction and purification can enhance its stability and facilitate separation from other alkaloids. []

Q7: What is the bioavailability of Vasicine?

A7: The bioavailability of Vasicine can vary depending on the route of administration and the formulation. One study on Wistar rats reported a mean peak plasma concentration of 12.8 ng/mL at 4 hours after oral administration of 0.065 mg/kg pure Vasicine. [] Another study investigated the pharmacokinetic interaction of Vasicine with Salbutamol in rabbits. [] Further research is necessary to fully elucidate the bioavailability of Vasicine in different formulations and species.

Q8: What are the major metabolic pathways of Vasicine?

A8: Research indicates that Vasicine undergoes extensive metabolism, primarily in the liver, through various pathways, including: * Hydroxylation: Introduction of hydroxyl groups at various positions on the Vasicine molecule. * Oxidation: Conversion of Vasicine to its oxidized form, Vasicinone. * Sulfation and Glucuronidation: Conjugation with sulfate and glucuronide moieties, increasing water solubility for excretion. []

Q9: How is Vasicine excreted from the body?

A9: The primary route of Vasicine elimination is renal clearance, with metabolites mainly excreted through urine. []

Q10: What are the in vitro and in vivo models used to study the efficacy of Vasicine?

A10: Various in vitro and in vivo models have been used to investigate the efficacy of Vasicine: * In Vitro Studies: * Antimicrobial Activity: Assessed using agar well diffusion and microbroth dilution methods against various bacterial strains. [, ] * Antioxidant Activity: Determined using assays like ABTS, DPPH radical scavenging, ferric reducing power, hydroxyl radical scavenging, and hydrogen peroxide assay. [] * Anti-inflammatory Activity: Evaluated using proteinase and lipoxygenase inhibition assays, as well as BSA and egg albumin denaturation methods. [] * Antidiabetic Activity: Assessed using α-amylase, α-glucosidase inhibition, and non-enzymatic glycosylation of hemoglobin assays. [] * Antiviral Activity: Investigated against HIV-protease. [] * Anticancer Activity: Evaluated against lung cancer and human fibroblast cell lines. [] * In Vivo Studies: * Rodent Models: Used to assess bronchodilatory activity, anti-inflammatory effects, and impact on respiratory parameters in models of asthma and bronchitis. [, , ] * Zebrafish Models: Employed to investigate the effects of Vasicine on neuroinflammation and cognitive function. []

Q11: What is the efficacy of Vasicine in treating respiratory ailments?

A11: Vasicine has been traditionally used to treat respiratory ailments. Its bronchodilatory effect has been demonstrated in various studies. [, , , ] One study highlighted that its bronchodilatory action is comparable to commercially available mucolytics like bromhexine and ambroxol. []

Q12: What analytical techniques are used to quantify Vasicine?

A12: Several analytical techniques are employed for the qualitative and quantitative determination of Vasicine: * Thin Layer Chromatography (TLC): TLC serves as a rapid and simple method for the initial identification and screening of Vasicine. [, , , , , ] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers enhanced resolution and sensitivity compared to TLC, enabling accurate quantification of Vasicine in plant materials and formulations. [, , , , ] * High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with UV or PDA detectors, provides a robust and widely used method for quantifying Vasicine in various matrices. [, , , , , , , , ] * Ultra-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry, offers increased speed and sensitivity for analyzing Vasicine and its metabolites. [, ]

Q13: Are there any known alternatives or substitutes for Vasicine?

A13: Yes, several compounds with similar pharmacological activities to Vasicine have been identified, including: * Bromhexine: A synthetic derivative of the naturally occurring compound vasicine, frequently used as a mucolytic agent. [, ] * Ambroxol: Another synthetic derivative of vasicine, recognized for its secretolytic and mucolytic properties. [, ]

Q14: What is the historical context of using Vasicine in traditional medicine?

A14: Adhatoda vasica, the primary source of Vasicine, has a long history of use in traditional medicine systems, particularly Ayurveda, for treating respiratory ailments like asthma, bronchitis, and cough. Its traditional use highlights the potential therapeutic benefits of Vasicine and encourages further scientific investigation. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1682118.png)